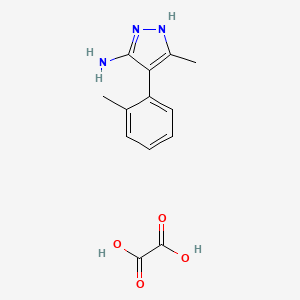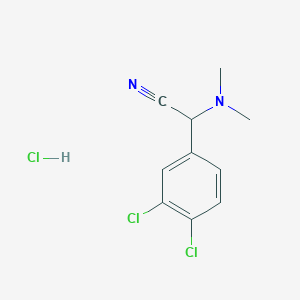![molecular formula C10H12Cl2F3N3 B1434141 1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride CAS No. 1432053-96-7](/img/structure/B1434141.png)
1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
HIV-1 Reverse Transcriptase Inhibition
This compound has been evaluated as part of a class of bis(heteroaryl)piperazines (BHAPs) for their potential to inhibit HIV-1 reverse transcriptase, an enzyme critical for the replication of the human immunodeficiency virus (HIV) (Romero et al., 1994).
Serotonin Binding and Turnover
Research has shown that derivatives of this compound can inhibit the binding of serotonin to brain membranes and affect serotonin turnover, demonstrating potential applications in neurological and psychiatric research (Fuller et al., 1978).
Peptide Derivatization in Mass Spectrometry
Piperazine-based derivatives, including those related to "1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine," have been used for carboxyl group derivatization in peptides. This enhances signal detection in mass spectrometry, aiding in proteomic research (Qiao et al., 2011).
Anticonvulsant and Antimicrobial Activities
Certain derivatives of this compound have shown potential anticonvulsant and antimicrobial activities, indicating possible applications in pharmacology and medicinal chemistry (Aytemir et al., 2004).
Androgen Receptor Downregulation
Research on compounds related to "1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine" has contributed to the development of androgen receptor downregulators, which have applications in treating prostate cancer (Bradbury et al., 2013).
Coordination Chemistry and Material Science
This compound and its derivatives have been used in the synthesis of coordination polymers, which have potential applications in material science and catalysis (Niu et al., 2001).
Synthesis of Rho Kinase Inhibitors
It has been involved in the synthesis of Rho kinase inhibitors, which are under investigation for treating central nervous system disorders (Wei et al., 2016).
Anti-Diabetic Drug Development
Derivatives have been synthesized and evaluated for their potential as anti-diabetic medications, particularly for inhibiting Dipeptidyl peptidase-4 (DPP-4) (Bindu et al., 2019).
Eigenschaften
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3.ClH/c11-8-5-7(10(12,13)14)6-9(16-8)17-3-1-15-2-4-17;/h5-6,15H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVATXXJOCUDBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1434058.png)
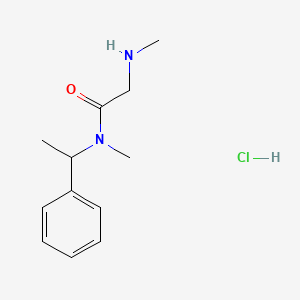

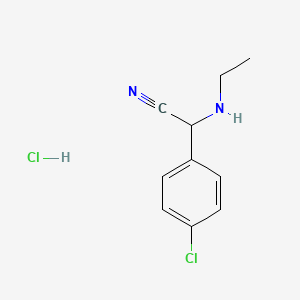


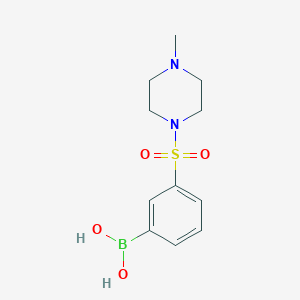




![1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile](/img/structure/B1434075.png)
